molecular formula C20H24ClNO B11925301 1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride CAS No. 81109-64-0

1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride

Cat. No.: B11925301
CAS No.: 81109-64-0
M. Wt: 329.9 g/mol
InChI Key: LYNHYYJAAXODDX-UHFFFAOYSA-N
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Description

1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C20H24ClNO. It is known for its unique spiro structure, which consists of a benzyl group attached to an isochroman ring fused with a piperidine ring.

Preparation Methods

The synthesis of 1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Benzylation: The benzyl group is attached to the spiro center through benzylation reactions, typically using benzyl halides in the presence of a base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride can be compared with other spiro compounds, such as:

The uniqueness of 1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride lies in its specific spiro structure and the presence of the benzyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

81109-64-0

Molecular Formula

C20H24ClNO

Molecular Weight

329.9 g/mol

IUPAC Name

1'-benzylspiro[3,4-dihydroisochromene-1,4'-piperidine];hydrochloride

InChI

InChI=1S/C20H23NO.ClH/c1-2-6-17(7-3-1)16-21-13-11-20(12-14-21)19-9-5-4-8-18(19)10-15-22-20;/h1-9H,10-16H2;1H

InChI Key

LYNHYYJAAXODDX-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.Cl

Origin of Product

United States

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